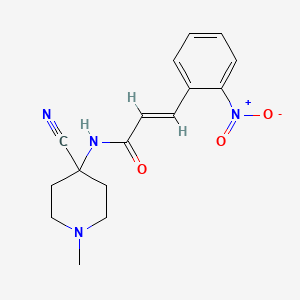

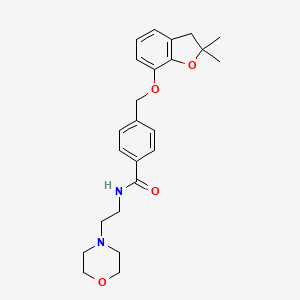

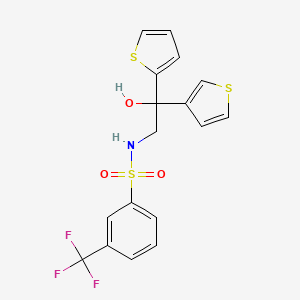

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as CNB-001 and has been found to possess neuroprotective properties.

Scientific Research Applications

Synthesis and Chemical Reactions

- The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate yields various compounds including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates. The molecular structure of one such compound has been confirmed by X-ray diffraction (O'callaghan et al., 1999).

Anticancer Drug Design

- Nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) exhibit therapeutic indexes significantly higher than thio-TEPA and TEPA, highlighting their potential in anticancer drug design. This study provides insights into the influence of methyl groups and nitroxyl moieties on activity (Sosnovsky et al., 1986).

Catalysis in Medicinal Chemistry

- Research on intermolecular rhodium(II)-catalyzed C(sp 3)-H amination of enamides has facilitated the creation of new 4-aminopiperidine derivatives, which are valuable in medicinal chemistry. This process is efficient, selective, and has broad functional group tolerance (Rey-Rodriguez et al., 2018).

Chemosensors in Environmental Monitoring

- N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, exploiting cyanide's affinity towards the acyl carbonyl carbon. This demonstrates high selectivity and practicality for monitoring cyanide concentrations in water (Sun et al., 2009).

Corrosion Inhibition in Industrial Applications

- Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions. These findings are valuable for industrial applications involving metal preservation (Abu-Rayyan et al., 2022).

Enzyme Inhibition Research

- Acridine and bis acridine sulfonamides, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, have been investigated as inhibitors of the metalloenzyme carbonic anhydrase. This research contributes to understanding enzyme inhibition and potential therapeutic applications (Ulus et al., 2013).

properties

IUPAC Name |

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-10-8-16(12-17,9-11-19)18-15(21)7-6-13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3,(H,18,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIZFAYUQBNKA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)